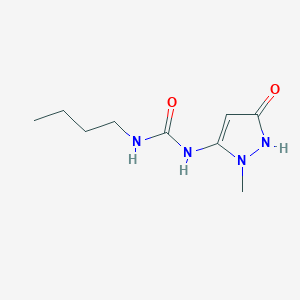
1-butyl-3-(2-methyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N’-(2,5-dihydro-2-methyl-5-oxo-1H-pyrazol-3-yl)urea is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring This particular compound is characterized by the presence of a butyl group and a urea moiety attached to the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-(2,5-dihydro-2-methyl-5-oxo-1H-pyrazol-3-yl)urea typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method is the reaction of butyl isocyanate with 3-amino-2,5-dihydro-2-methyl-5-oxo-1H-pyrazole under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of N-Butyl-N’-(2,5-dihydro-2-methyl-5-oxo-1H-pyrazol-3-yl)urea can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, such as temperature, pressure, and residence time, leading to higher efficiency and consistency in product quality. Additionally, the use of automated systems for reagent addition and product separation can further enhance the scalability and reproducibility of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-N’-(2,5-dihydro-2-methyl-5-oxo-1H-pyrazol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Oxo derivatives of the pyrazole ring
Reduction: Reduced pyrazole derivatives
Substitution: Substituted pyrazole derivatives with various functional groups
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of N-Butyl-N’-(2,5-dihydro-2-methyl-5-oxo-1H-pyrazol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
N-Butyl-N’-(2,5-dihydro-2-methyl-5-oxo-1H-pyrazol-3-yl)thiourea: Similar structure but contains a thiourea group instead of a urea group.
N-Butyl-N’-(2,5-dihydro-2-methyl-5-oxo-1H-pyrazol-3-yl)carbamate: Contains a carbamate group instead of a urea group.
N-Butyl-N’-(2,5-dihydro-2-methyl-5-oxo-1H-pyrazol-3-yl)amide: Contains an amide group instead of a urea group.
Uniqueness
N-Butyl-N’-(2,5-dihydro-2-methyl-5-oxo-1H-pyrazol-3-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyl group and the urea moiety enhances its solubility and stability, making it a versatile compound for various applications. Additionally, its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further distinguish it from similar compounds .
Propiedades
Número CAS |
400870-40-8 |
|---|---|
Fórmula molecular |
C9H16N4O2 |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
1-butyl-3-(2-methyl-5-oxo-1H-pyrazol-3-yl)urea |
InChI |
InChI=1S/C9H16N4O2/c1-3-4-5-10-9(15)11-7-6-8(14)12-13(7)2/h6H,3-5H2,1-2H3,(H,12,14)(H2,10,11,15) |
Clave InChI |
UHRPZMQRRWPBDS-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)NC1=CC(=O)NN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chloro-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-benzamide](/img/structure/B14135909.png)


![1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione](/img/structure/B14135926.png)



![2-[(Butoxymethoxy)methyl]oxirane](/img/structure/B14135950.png)

![4-[3-(4-Chlorophenyl)-4-methylpentyl]morpholine](/img/structure/B14135969.png)

